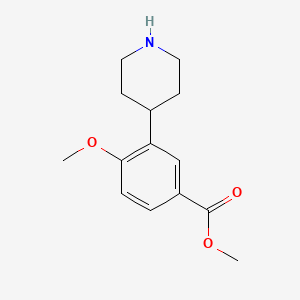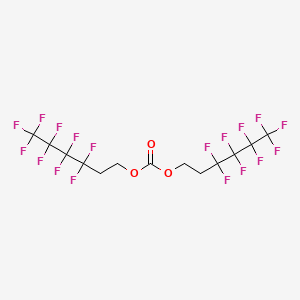
1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol This compound features a cyclopropane ring attached to a naphthalene moiety that is substituted with a bromine atom at the 7th position
Méthodes De Préparation
The synthesis of 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 7-bromonaphthalene.
Cyclopropanation: The brominated naphthalene undergoes a cyclopropanation reaction to introduce the cyclopropane ring.
Analyse Des Réactions Chimiques
1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The cyclopropane ring and bromine atom can influence the compound’s binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid include:
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid: Differing only in the position of the bromine atom, this compound may exhibit different reactivity and biological activity.
Cyclopropanecarboxylic acid derivatives: Other derivatives with different substituents on the naphthalene or cyclopropane rings can be compared in terms of their chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11BrO2 |
|---|---|
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
1-(7-bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H11BrO2/c15-12-4-2-9-1-3-11(7-10(9)8-12)14(5-6-14)13(16)17/h1-4,7-8H,5-6H2,(H,16,17) |
Clé InChI |
RWOMBZPDBIKTIC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC3=C(C=C2)C=CC(=C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


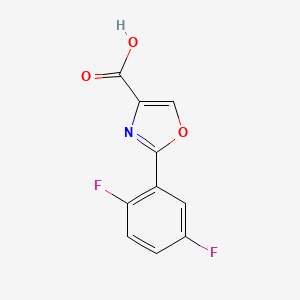
![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)
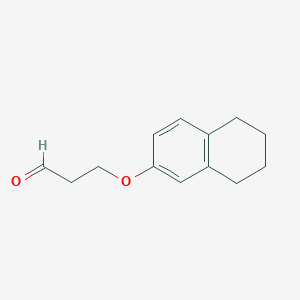
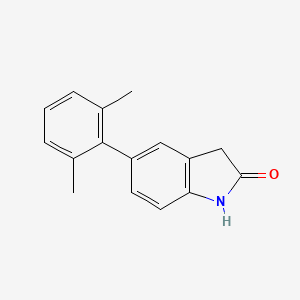
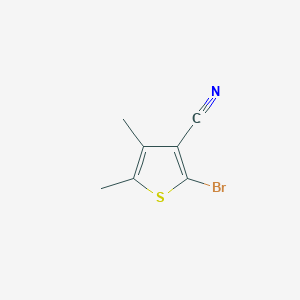

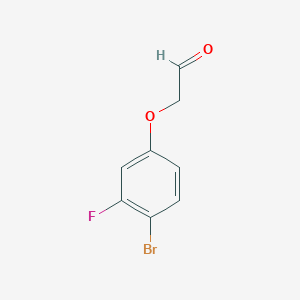

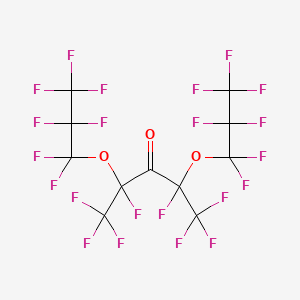
![N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide](/img/structure/B15091446.png)
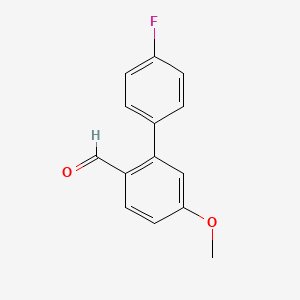
![[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride](/img/structure/B15091469.png)
